6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Overview
Description
“6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C10H13N5 . It’s part of the imidazo[1,2-b]pyridazine family, which has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” were not found, imidazo[1,2-a]pyridine analogues have been developed and used as antituberculosis agents .Molecular Structure Analysis
The molecular structure of “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” consists of a fused bicyclic 5,6 heterocycle .Scientific Research Applications
1. Use as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis
- Summary of Application : This compound has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage. It’s particularly implicated in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
- Methods of Application : The compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors. The application describes their preparation, use, pharmaceutical composition, and treatment .
- Results or Outcomes : The expectation is that a small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis. Additionally, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time. This inactivation pathway would not be operative for small molecule IL-17A inhibitors .
2. Anticancer, Antiparasitic, and Antiproliferative Agents
- Summary of Application : This compound has been reported as an ingredient of anticancer drugs, antiparasitic, and antiproliferative agents .
- Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their disease, the expectation is that these compounds could potentially inhibit the growth of cancer cells or parasites .
3. Broad Spectrum of Pharmacological Activities
- Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . These include antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .
4. Radioligands for Tropomyosin Receptor Kinase Family
- Summary of Application : This compound has been reported as a radioligand for the tropomyosin receptor kinase family . Radioligands are radioactive biochemical substances used in research and medical applications to study receptor binding and function.
- Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their disease, the expectation is that these compounds could potentially help in studying and understanding the function of the tropomyosin receptor kinase family .
5. GABA and Benzodiazepine Receptor Agonists
- Summary of Application : This compound has been reported to act as an agonist for GABA (gamma-aminobutyric acid) and benzodiazepine receptors . These receptors play key roles in the nervous system, and agonists for these receptors can have various therapeutic effects.
- Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their condition, the expectation is that these compounds could potentially help in treating conditions related to the nervous system .
properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNJNDHWARRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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